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(1E)-4-oxobut-1-ene-1,2,4-tricarboxylate -

(1E)-4-oxobut-1-ene-1,2,4-tricarboxylate

Catalog Number: EVT-1591440
CAS Number:
Molecular Formula: C7H3O7-3
Molecular Weight: 199.09 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
(1E)-4-oxobut-1-ene-1,2,4-tricarboxylate is trianion of (1E)-4-oxobut-1-ene-1,2,4-tricarboxylic acid arising from deprotonation of all three carboxylic acid groups. It is a conjugate base of a (1E)-4-oxobut-1-ene-1,2,4-tricarboxylic acid.
Overview

(1E)-4-oxobut-1-ene-1,2,4-tricarboxylate is a complex organic compound characterized by its unique structure and functional groups. It is derived from but-1-ene-1,2,4-tricarboxylic acid and features a conjugated system that contributes to its reactivity and potential applications in various scientific fields. The compound is classified as a tricarboxylate ester, which indicates the presence of three carboxyl groups within its molecular framework.

Source

The compound can be sourced from various chemical suppliers and is primarily used for research purposes. Its synthesis and characterization are significant in organic chemistry, particularly in studies involving carboxylic acids and their derivatives.

Classification

(1E)-4-oxobut-1-ene-1,2,4-tricarboxylate falls under the category of tricarboxylate esters. These compounds are known for their diverse applications in chemical synthesis, pharmaceuticals, and material science.

Synthesis Analysis

Methods

The synthesis of (1E)-4-oxobut-1-ene-1,2,4-tricarboxylate typically involves the esterification of but-1-ene-1,2,4-tricarboxylic acid with an appropriate alcohol under acidic conditions. Common methods include:

  1. Esterification Reaction: This process involves reacting the acid with an alcohol in the presence of an acid catalyst such as sulfuric acid.
  2. Reflux Conditions: The reaction mixture is heated under reflux to ensure complete conversion of reactants to products.

Technical Details

The reaction conditions must be optimized for temperature and time to maximize yield. The use of high-purity reagents is essential to avoid contamination and ensure the quality of the final product.

Molecular Structure Analysis

Structure

The molecular formula for (1E)-4-oxobut-1-ene-1,2,4-tricarboxylate is C7H6O7C_7H_6O_7, with a molecular weight of 202.12 g/mol. Its structure features:

  • Three Carboxyl Groups: Contributing to its acidity and reactivity.
  • Double Bond: Present between carbon atoms that influences its stereochemistry.

Data

The InChI key for this compound is ODTDYYZJDQGKQT-NSCUHMNNSA-N, which provides a unique identifier for chemical databases.

Chemical Reactions Analysis

Reactions

(1E)-4-oxobut-1-ene-1,2,4-tricarboxylate can undergo various chemical reactions:

  1. Hydrolysis: In the presence of water and an acid or base catalyst, it can revert to but-1-ene-1,2,4-tricarboxylic acid.
  2. Transesterification: This involves exchanging the ester groups with other alcohols.
  3. Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Technical Details

Common reagents used in these reactions include:

  • Acidic or basic catalysts for hydrolysis.
  • Alcohols and sodium methoxide for transesterification.
  • Potassium permanganate or chromium trioxide for oxidation.
Mechanism of Action

Process

The mechanism by which (1E)-4-oxobut-1-ene-1,2,4-tricarboxylate exerts its effects primarily involves enzyme inhibition pathways. It has been noted that similar compounds can act as inhibitors for specific enzymes involved in metabolic pathways such as the Krebs cycle.

Data

Research indicates that compounds like this may interact with aconitase enzymes, affecting metabolic processes crucial for cellular respiration.

Physical and Chemical Properties Analysis

Physical Properties

Key physical properties include:

  • Appearance: Typically a colorless to pale yellow liquid.
  • Solubility: Soluble in polar solvents due to the presence of multiple carboxylic groups.

Chemical Properties

Chemical properties include:

  • Acidity: Due to multiple carboxylic acid groups.
  • Reactivity: Engages in esterification and hydrolysis reactions readily.

Relevant data includes:

  • Boiling Point: Specific values depend on purity and atmospheric pressure.
Applications

(1E)-4-oxobut-1-ene-1,2,4-tricarboxylate has several applications in scientific research:

  1. Chemical Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
  2. Biochemical Studies: Investigated for its role in metabolic pathways and enzyme inhibition studies.
  3. Material Science: Potential use in developing biodegradable plastics due to its ester characteristics.

This compound represents a significant area of interest within organic chemistry due to its versatile reactivity and potential applications across various scientific disciplines.

Biochemical Context and Role in Microbial Metabolism [2] [7]

Tautomerization Dynamics in Bacterial Degradation Pathways

The biochemical significance of (1E)-4-oxobut-1-ene-1,2,4-tricarboxylate is intrinsically linked to its chemical behavior as a tautomeric species. This compound exists in equilibrium with its enol form, (1E,3E)-4-hydroxybuta-1,3-diene-1,2,4-tricarboxylate, representing the keto and enol tautomers of 4-oxalomesaconate, respectively [6] [7]. While this interconversion can occur spontaneously through non-enzymatic keto-enol tautomerism, bacteria have evolved a dedicated enzymatic catalyst to accelerate this process – the 4-oxalomesaconate tautomerase (GalD, EC 5.3.2.8) [6].

The tautomerization represents a critical biochemical step due to the distinct substrate specificities of the downstream enzymes in the pathway. The keto tautomer, (1E)-4-oxobut-1-ene-1,2,4-tricarboxylate, serves as the exclusive substrate for the tautomerase enzyme, while the enol form, (1E,3E)-4-hydroxybuta-1,3-diene-1,2,4-tricarboxylate, acts as the specific substrate for the subsequent enzyme, 4-oxalomesaconate hydratase (LigJ) [2]. This substrate specificity creates a biochemical imperative for the tautomerization step, ensuring metabolic flux through the pathway. Studies in Pseudomonas putida KT2440 demonstrated that while the tautomerization occurs spontaneously in vitro, the enzymatic catalysis significantly enhances the reaction rate in vivo, optimizing pathway efficiency [6] [7].

Table 1: Chemical Identifiers of (1E)-4-oxobut-1-ene-1,2,4-tricarboxylate

PropertyValueSource
Systematic Name(1E)-4-oxobut-1-ene-1,2,4-tricarboxylatePubChem [1]
Chemical FormulaC₇H₃O₇³⁻MetaCyc [4]
Average Molecular Weight199.1 DaMetaCyc [4]
Monoisotopic Mass202.0113525473 DaMetaCyc [4]
CAS Registry Number85179-60-8ChemSpider [10]
Alternative Names4-Oxalomesaconate (keto tautomer); 3-Carboxy-5-oxo-2-hexenedioatePubChem [8]; SMolecule [8]
SMILES NotationC(/C(=C\C(=O)[O-])/C(=O)[O-])C(=O)C(=O)[O-]PubChem [8]

Role as a Key Intermediate in Gallate and Syringate Catabolism

(1E)-4-oxobut-1-ene-1,2,4-tricarboxylate occupies a central position in the bacterial mineralization of gallic acid (3,4,5-trihydroxybenzoate) and syringate (3,5-dimethoxy-4-hydroxybenzoate), two significant lignin-derived aromatic compounds. In the gallate degradation pathway (I), gallate undergoes oxidative ring cleavage catalyzed by gallate dioxygenase (DesB), producing (1E)-4-oxobut-1-ene-1,2,4-tricarboxylate directly as the initial ring-cleavage product [2]. This reaction represents a specialized metabolic adaptation, as some bacteria like Comamonas testosteroni can utilize the less specific protocatechuate 4,5-dioxygenase for gallate cleavage, albeit with reduced efficiency [2].

In the more complex syringate degradation pathway, this compound is generated through an alternative route. Syringate is first demethylated to 3-O-methylgallate by syringate O-demethylase (DesA), followed by a second demethylation to gallate catalyzed by vanillate/3-O-methylgallate O-demethylase (LigM). Gallate then enters the established degradation pathway via gallate dioxygenase [5] [9]. Crucially, an alternative branch exists where 3-O-methylgallate undergoes direct ring cleavage by 3-O-methylgallate 3,4-dioxygenase (DesZ) or protocatechuate 4,5-dioxygenase (LigAB), yielding 2-pyrone-4,6-dicarboxylate (PDC). PDC is subsequently hydrolyzed by 2-pyrone-4,6-dicarboxylate hydrolase (LigI) to produce (1E)-4-oxobut-1-ene-1,2,4-tricarboxylate, thereby converging with the main pathway [5].

Table 2: Metabolic Pathways Generating (1E)-4-oxobut-1-ene-1,2,4-tricarboxylate

PathwayPrecursor CompoundGenerating EnzymeOrganismsKey References
Gallate Degradation IGallateGallate Dioxygenase (DesB)Sphingomonas paucimobilis SYK-6, Pseudomonas putida KT2440Nogales 2005 [2]; Hara 2000 [2]
Syringate Degradation (Main)Gallate (from syringate via 3-O-methylgallate)Gallate Dioxygenase (DesB)Sphingobium aromaticivorans, Sphingomonas sp. SYK6Kasai 2005 [5]; Kasai 2007 [5]
Syringate Degradation (Alternative)2-Pyrone-4,6-dicarboxylate (from 3-O-methylgallate)2-Pyrone-4,6-dicarboxylate Hydrolase (LigI)Sphingomonas paucimobilis SYK-6Masai 1999 [5]; Nogales 2011 [5]

After its formation, regardless of the route, (1E)-4-oxobut-1-ene-1,2,4-tricarboxylate undergoes enzyme-catalyzed tautomerization to (1E,3E)-4-hydroxybuta-1,3-diene-1,2,4-tricarboxylate, which is then hydrated by 4-oxalomesaconate hydratase (LigJ) to form 2-hydroxy-4-oxobutane-1,2,4-tricarboxylate [2] [5]. This intermediate is cleaved by a specialized aldolase (LigK) into pyruvate and oxaloacetate, two key intermediates that readily enter the tricarboxylic acid (TCA) cycle, completing the assimilation of aromatic carbon into central metabolism [2] [5]. This metabolic route highlights the compound's role as a gateway between aromatic catabolism and central energy metabolism in lignin-degrading bacteria.

Relationship to 4-Oxalomesaconate Tautomerase (EC 5.3.2.8)

The enzymatic interconversion between (1E)-4-oxobut-1-ene-1,2,4-tricarboxylate and its enol tautomer is exclusively catalyzed by 4-oxalomesaconate tautomerase (EC 5.3.2.8), also known as GalD [6] [7]. This enzyme, systematically named 4-oxalomesaconate keto---enol-isomerase, is encoded within the gal gene cluster in bacteria like Pseudomonas putida, which are specialized in gallate catabolism [6]. The tautomerase specifically recognizes the keto tautomer, (1E)-4-oxobut-1-ene-1,2,4-tricarboxylate, and catalyzes the conversion to the enol form, (1E,3E)-4-hydroxybuta-1,3-diene-1,2,4-tricarboxylate, via a proton transfer mechanism [7].

Biochemical characterization reveals that GalD significantly accelerates a reaction that occurs spontaneously, optimizing pathway efficiency. The enzyme was first rigorously characterized in Pseudomonas putida KT2440, where its function was elucidated through genetic analysis of the gal cluster and biochemical studies of the purified protein [6]. While the precise structural mechanism (e.g., catalytic residues, proton donor/acceptor groups) requires further elucidation, the enzyme's activity is essential for maintaining metabolic flux under physiological conditions, particularly when bacteria are utilizing gallate or syringate as sole carbon sources [6]. The tautomerase step represents a fascinating example of enzymatic optimization of a thermodynamically favorable but kinetically slow spontaneous reaction, ensuring rapid substrate channeling to the next enzyme, LigJ hydratase.

Table 3: Enzymatic Parameters of 4-Oxalomesaconate Tautomerase (EC 5.3.2.8)

PropertyDetailsSource
Systematic Name4-oxalomesaconate keto---enol-isomeraseIUBMB [7]
Catalyzed Reaction(1E)-4-oxobut-1-ene-1,2,4-tricarboxylate ⇌ (1E,3E)-4-hydroxybuta-1,3-diene-1,2,4-tricarboxylateIUBMB [7]; Nogales 2011 [6]
Gene Name (P. putida)galDNogales 2011 [6]
Pathway LocationImmediately downstream of gallate ring cleavage (DesB) or PDC hydrolysis (LigI)MetaCyc [2] [5]
Biological FunctionAccelerates spontaneous tautomerization to provide specific substrate (enol tautomer) for 4-oxalomesaconate hydratase (LigJ)Nogales 2011 [6]; IUBMB [7]
Taxonomic DistributionPrimarily characterized in Pseudomonas putida KT2440 and Sphingomonas paucimobilis SYK-6Nogales 2005, 2011 [2] [6]

The discovery and functional characterization of GalD resolved a key step in the gallate and syringate degradation pathways. Before its identification, it was unclear whether the tautomerization was solely spontaneous or enzyme-catalyzed. Genetic disruption of the galD gene in P. putida resulted in significant growth defects on gallate as a carbon source, confirming its physiological necessity despite the spontaneous nature of the reaction [6]. This indicates that the enzymatic catalysis provides a significant kinetic advantage in vivo, likely preventing the accumulation of the keto tautomer and ensuring efficient metabolite flux toward the hydratase reaction. The enzyme exemplifies the evolutionary refinement of catabolic pathways, where even catalyzed spontaneous reactions can become bottlenecks requiring enzymatic optimization for efficient growth on specific substrates.

Properties

Product Name

(1E)-4-oxobut-1-ene-1,2,4-tricarboxylate

IUPAC Name

(E)-4-oxobut-1-ene-1,2,4-tricarboxylate

Molecular Formula

C7H3O7-3

Molecular Weight

199.09 g/mol

InChI

InChI=1S/C7H6O7/c8-4(7(13)14)1-3(6(11)12)2-5(9)10/h2H,1H2,(H,9,10)(H,11,12)(H,13,14)/p-3/b3-2+

InChI Key

ODTDYYZJDQGKQT-NSCUHMNNSA-K

Synonyms

3-carboxy-5-oxo-2-hexenedioic acid
4-oxalmesaconic acid

Canonical SMILES

C(C(=CC(=O)[O-])C(=O)[O-])C(=O)C(=O)[O-]

Isomeric SMILES

C(/C(=C\C(=O)[O-])/C(=O)[O-])C(=O)C(=O)[O-]

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